molecular formula C18H15N3O5 B2801998 Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate CAS No. 903311-68-2

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate

Cat. No.: B2801998
CAS No.: 903311-68-2
M. Wt: 353.334
InChI Key: WDQZWXJAKGBKHT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate is a complex organic compound that belongs to the indolizine family. . This compound, in particular, features a nitrobenzoyl group, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in redox reactions, influencing the compound’s biological activity. The indolizine core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(3-nitrobenzoyl)indole-1-carboxylate
  • Ethyl 2-amino-3-(3-nitrobenzoyl)pyrrole-1-carboxylate
  • Ethyl 2-amino-3-(3-nitrobenzoyl)quinoline-1-carboxylate

Uniqueness

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate is unique due to its indolizine core, which imparts specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-2-26-18(23)14-13-8-3-4-9-20(13)16(15(14)19)17(22)11-6-5-7-12(10-11)21(24)25/h3-10H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQZWXJAKGBKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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